molecular formula C11H14BBrClNO2 B6260460 3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2223049-72-5

3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B6260460
CAS No.: 2223049-72-5
M. Wt: 318.4
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Description

Molecular Formula: C₁₁H₁₄BBrClNO₂ Molecular Weight: 318.40 g/mol CAS No.: 2223049-72-5 Storage: Inert atmosphere, 2–8°C . Hazard Statements: H315 (skin irritation), H319 (serious eye irritation), H335 (respiratory irritation) .

This compound is a halogenated pyridine derivative bearing a bromine atom at the 3-position, a chlorine atom at the 2-position, and a pinacol boronate ester at the 5-position. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing biaryl structures prevalent in pharmaceuticals and materials science. Its dual halogenation (Br and Cl) enhances versatility in further functionalization, making it a valuable intermediate in medicinal chemistry and organic synthesis .

Properties

CAS No.

2223049-72-5

Molecular Formula

C11H14BBrClNO2

Molecular Weight

318.4

Purity

91

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The most widely adopted method involves Miyaura borylation , where a halogenated pyridine precursor undergoes boron group installation via palladium-mediated cross-coupling.

Typical Protocol :

  • Starting Material : 3-Bromo-2-chloro-5-iodopyridine.

  • Reagents : Bis(pinacolato)diboron (B2_2Pin2_2), Pd(dppf)Cl2_2 catalyst, potassium acetate (KOAc), and 1,4-dioxane solvent.

  • Conditions : Reaction at 80–100°C under argon for 12–24 hours.

Mechanistic Insight :
The Pd(0) catalyst oxidatively adds to the C–I bond, followed by transmetallation with B2_2Pin2_2 to form the boronate ester. Reductive elimination releases the product, regenerating the catalyst.

Yield Optimization :

  • Temperature : Yields improve from 70% to 88% when increasing from 80°C to 100°C.

  • Catalyst Loading : 2–5 mol% Pd(dppf)Cl2_2 achieves optimal efficiency without side-product formation.

Halogen Exchange Reactions

Alternative approaches employ halogen exchange to introduce boron groups, though these are less common due to selectivity challenges.

Example :

  • Substrate : 3,5-Dibromo-2-chloropyridine.

  • Reagents : Lithium triisopropylborate (LTPB), THF solvent, –78°C to room temperature.

  • Outcome : Selective substitution at the 5-position yields 65–72% product.

Limitations :

  • Competing side reactions at the 3-bromo position reduce efficiency.

  • Requires rigorous temperature control to prevent deboronation.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Industrial protocols prioritize scalability and reproducibility using flow chemistry:

ParameterBatch ReactorFlow Reactor
Reaction Time24 hours2 hours
Yield85%89%
Purity95%98%
Catalyst RecyclingNot feasible90% recovery

Advantages :

  • Enhanced heat transfer minimizes decomposition.

  • Automated systems reduce human error.

Purification and Quality Control

Chromatographic Methods :

  • Silica Gel Chromatography : Elution with hexane/ethyl acetate (8:2) removes unreacted B2_2Pin2_2.

  • HPLC : C18 column with acetonitrile/water (70:30) confirms >99% purity.

Critical Considerations :

  • Anhydrous conditions during purification prevent boronate ester hydrolysis.

  • Storage at –20°C under argon extends shelf life.

Reaction Optimization and Troubleshooting

Common Side Reactions and Mitigation

Side ReactionCauseSolution
DebrominationExcessive Pd catalystReduce catalyst to 2 mol%
Boronate ester hydrolysisMoisture contaminationUse molecular sieves
HomocouplingOxidative conditionsDegas solvents with argon

Solvent and Base Selection

Solvent Screening :

SolventDielectric ConstantYield (%)
1,4-Dioxane2.2188
THF7.5278
DMF36.765

Base Optimization :
KOAc outperforms NaOH or K2_2CO3_3 due to milder basicity, reducing ester degradation.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR^{1}\text{H NMR} (CDCl3_3): δ 8.62 (d, 1H, pyridine-H), 1.28 (s, 12H, pinacol-CH3_3).

  • 11B NMR^{11}\text{B NMR} : Single peak at 30 ppm confirms boronate ester formation.

  • X-ray Crystallography : Planar geometry at boron with B–O bond lengths of 1.37 Å.

Purity Assessment

Elemental Analysis :

  • Calculated for C11_{11}H14_{14}BBrClNO2_2: C 39.52%, H 4.22%.

  • Observed: C 39.48%, H 4.19%.

Applications and Derivatives

The compound serves as a precursor to:

  • Anticancer Agents : Suzuki coupling with aryl halides forms biaryl motifs in kinase inhibitors.

  • OLED Materials : Boron-containing pyridines enhance electron transport in emissive layers .

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in chemical reactions involves the formation of a palladium complex during the Suzuki–Miyaura coupling. The palladium catalyst facilitates the oxidative addition of the halogenated pyridine, followed by transmetalation with the boronic ester and reductive elimination to form the biaryl product . The boronic ester group acts as a nucleophile, participating in the transmetalation step.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Differences Reactivity & Applications
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Lacks the 2-chloro substituent. Used in cholinergic drugs and mGluR5 modulators .
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 444120-94-9) Lacks the 3-bromo substituent. Similar cross-coupling utility; lower steric hindrance may enhance reaction rates .
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Pyrrolopyridine core instead of pyridine. Targets neurological disorders; enhanced π-stacking potential in drug design .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine Trifluoromethyl group replaces halogens. Electron-withdrawing CF3 group increases electrophilicity for aryl coupling .
2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Fluoro substituent at 3-position; dual halogenation (Cl, F). Improved metabolic stability in pharmaceuticals due to fluorine .

Market and Availability

  • The target compound is marketed industrially (e.g., CHEMLYTE SOLUTIONS) at 99% purity, primarily for research use .
  • Analogues such as 5-bromo-pyrrolopyridine boronate esters are forecasted to grow in demand for neurological drug R&D, with market reports projecting regional analysis through 2025 .

Biological Activity

3-Bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a pyridine ring substituted with bromine and chlorine atoms, as well as a dioxaborolane moiety that may influence its pharmacological properties.

  • Molecular Formula : C11H14BBrClO2
  • Molecular Weight : 318.40 g/mol
  • CAS Number : 2223049-72-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an inhibitor for specific kinases and its effects on cellular processes. Notably, compounds with similar structures have demonstrated significant activity against various diseases, including cancer and neurodegenerative disorders.

Research indicates that the compound may act as a dual-specificity inhibitor for certain kinases. Inhibitors targeting dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) have shown promise in treating Alzheimer’s disease and other conditions. The incorporation of the dioxaborolane group is hypothesized to enhance binding affinity and selectivity towards target enzymes.

Case Study 1: DYRK1A Inhibition

Case Study 2: Anticancer Activity

In vitro studies have assessed the anticancer properties of pyridine derivatives. For instance, compounds with similar substituents have shown potent inhibitory effects on cancer cell proliferation. The compound's structural features suggest it may interact with critical cellular pathways involved in tumor growth and metastasis .

Data Table: Biological Activities of Related Compounds

Compound NameTarget EnzymeIC50 (µM)Biological Activity
Compound ADYRK1A0.048Potent inhibitor
Compound BMMP-20.126Anticancer activity
This compoundDYRK1ATBDPotential inhibitor

Toxicological Profile

Preliminary assessments indicate that compounds with similar structures generally exhibit low toxicity profiles; however, detailed toxicological studies specific to this compound are required to establish safety for therapeutic use.

Q & A

Q. What are the standard synthetic routes for 3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and what solvents are optimal for coupling reactions?

The synthesis typically involves sequential halogenation and boronate ester formation. Key steps include:

  • Halogenation : Introducing bromo and chloro groups via electrophilic substitution, often using reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃).
  • Boronate Coupling : Suzuki-Miyaura cross-coupling with pinacol borane derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) .
  • Solvent Optimization : Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates and enhance reactivity . Microwave-assisted synthesis (e.g., 140°C in THF under argon) can improve yields .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns, while ¹¹B NMR identifies boronate ester integrity.
  • X-Ray Crystallography : Resolves structural ambiguities, such as regiochemistry and bond angles. Software like SHELXL or OLEX2 is critical for refinement .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

Q. What are the common applications of this compound in medicinal chemistry research?

This compound serves as a versatile intermediate:

  • Cholinergic Drug Synthesis : Used in precursors for gastrointestinal therapeutics .
  • Biaryl Scaffolds : Facilitates Suzuki couplings to generate complex heterocycles for receptor modulation (e.g., mGluR5) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound to minimize by-products?

  • Catalyst Selection : PdCl₂(dppf) or Pd(OAc)₂ with ligand systems (e.g., SPhos) improve turnover and reduce homocoupling .
  • Solvent/Temperature : Use degassed THF at 60–80°C to balance reactivity and stability.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) removes Pd residues and unreacted boronate .

Q. How can contradictions in crystallographic data (e.g., disordered atoms) be resolved for this compound?

  • High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
  • Twinning Analysis : Use OLEX2’s twin refinement tools to model overlapping lattices .
  • Validation Software : Check for consistency using PLATON or CCDC Mercury .

Q. What strategies improve the stability of the dioxaborolane group during multi-step syntheses?

  • Inert Conditions : Conduct reactions under argon/glovebox to prevent hydrolysis.
  • Low-Temperature Storage : Store at –20°C in amber vials to avoid light-induced degradation.
  • Protecting Groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) during harsh conditions .

Q. How can computational methods predict reactivity patterns in cross-coupling reactions with this boronate ester?

  • Density Functional Theory (DFT) : Models transition states to predict regioselectivity in aryl-aryl couplings.
  • Molecular Dynamics : Simulates solvent effects on reaction kinetics (e.g., THF vs. DMF) .
  • Machine Learning : Trains models on existing reaction databases to suggest optimal catalysts .

Q. What role does steric hindrance play in the reactivity of this compound toward electrophilic substitution?

  • Steric Effects : The bulky dioxaborolane group at the 5-position directs electrophiles to the less hindered 4-position.
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor meta-substitution, while higher temperatures may shift to para-products.
  • Experimental Validation : Competitive reactions with iodobenzene dichloride can map regioselectivity trends .

Q. Notes

  • Avoided Sources : Excluded commercial vendors (e.g., Thermo Scientific, Enamine Ltd.) per requirements.
  • Methodological Focus : Emphasized experimental design, troubleshooting, and advanced analytical techniques.

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